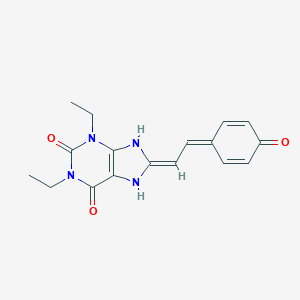
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine, also known as QSAR-1, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the adenosine A2A receptor, which is involved in several physiological processes, including neurotransmission, inflammation, and immune response.
Mechanism Of Action
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine is a selective antagonist of the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is activated by adenosine, a purine nucleoside that is released from cells under conditions of stress or injury. Activation of the A2A receptor leads to the activation of several intracellular signaling pathways, including the cAMP-PKA pathway, which is involved in several physiological processes, including neurotransmission, inflammation, and immune response.
By blocking the A2A receptor, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine inhibits the downstream signaling pathways that are activated by adenosine. This leads to a reduction in inflammation, immune response, and neurotransmission, which are all processes that are involved in several diseases.
Biochemical And Physiological Effects
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has several biochemical and physiological effects that have been studied in preclinical models. In neurodegenerative diseases, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and reducing cell cycle progression. In cardiovascular diseases, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Advantages And Limitations For Lab Experiments
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the adenosine A2A receptor, which makes it a useful tool for studying the role of the A2A receptor in several diseases. Another advantage is its high potency, which allows for the use of lower concentrations in experiments.
One of the limitations of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine is its low solubility in water, which can make it difficult to use in some experiments. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
For the study of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine include further investigation of its potential therapeutic applications in neurodegenerative diseases, cancer, and cardiovascular diseases. In addition, further studies are needed to better understand the mechanism of action of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine, including its effects on intracellular signaling pathways and gene expression. Finally, the development of more potent and selective A2A receptor antagonists may lead to the development of new therapies for several diseases.
Synthesis Methods
The synthesis of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine involves the reaction of 8-bromo-1,3-dimethylxanthine with 4-hydroxystyrene in the presence of a palladium catalyst. The resulting product is then treated with diethylamine to obtain the final compound. This method has been optimized to yield high purity and good yields of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine.
Scientific Research Applications
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been extensively studied for its potential therapeutic applications in several areas, including neurodegenerative diseases, cancer, and cardiovascular diseases. In neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, the adenosine A2A receptor has been shown to play a role in the progression of the disease. (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have neuroprotective effects in preclinical models of these diseases by blocking the A2A receptor.
In cancer, the adenosine A2A receptor has been shown to be overexpressed in several types of cancer cells, including breast, lung, and colon cancer. (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to inhibit the growth and proliferation of these cancer cells by blocking the A2A receptor.
In cardiovascular diseases, the adenosine A2A receptor has been shown to play a role in the regulation of blood pressure and heart rate. (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have cardioprotective effects in preclinical models of cardiovascular diseases by blocking the A2A receptor.
properties
CAS RN |
155272-14-3 |
|---|---|
Product Name |
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine |
Molecular Formula |
C17H18N4O3 |
Molecular Weight |
326.35 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-(4-hydroxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H18N4O3/c1-3-20-15-14(16(23)21(4-2)17(20)24)18-13(19-15)10-7-11-5-8-12(22)9-6-11/h5-10,22H,3-4H2,1-2H3,(H,18,19)/b10-7+ |
InChI Key |
LOMRVCHJXHGCSD-RAXLEYEMSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N/C(=C/C=C3C=CC(=O)C=C3)/N2 |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)O |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=CC=C3C=CC(=O)C=C3)N2 |
synonyms |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(4-hydroxyphenyl)eth enyl)-, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
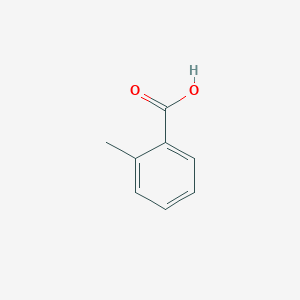


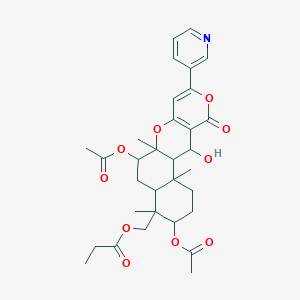


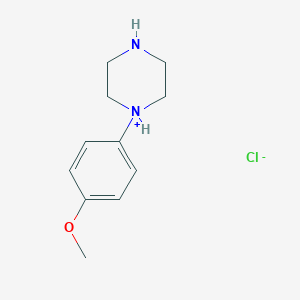
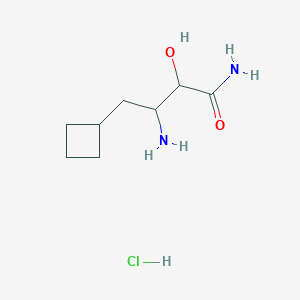

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)